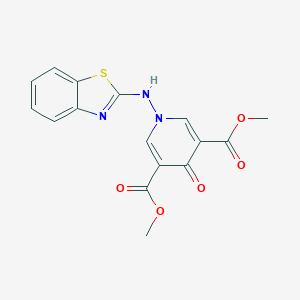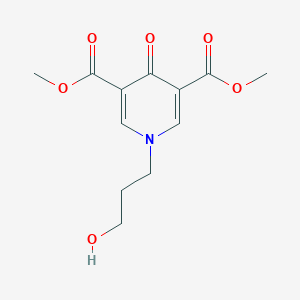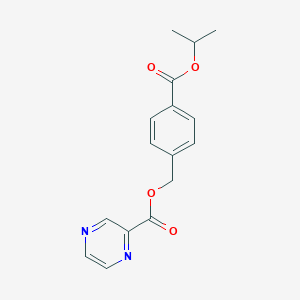
3,5-dimethyl-1'-(2-methylbenzyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine is a complex organic compound with a unique structure that includes two piperidine rings and a methylbenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine derivatives with 2-methylbenzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it more suitable for large-scale production.
化学反应分析
Types of Reactions
3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which 3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine exerts its effects involves its interaction with specific molecular targets. The piperidine rings can mimic the structure of natural neurotransmitters, allowing the compound to bind to receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects.
相似化合物的比较
Similar Compounds
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine: Another compound with a similar methylbenzyl group but different core structure.
N-[3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]methanesulfonamide: Shares the methylbenzyl group but has a pyrazole core.
Uniqueness
3’,5’-Dimethyl-1-(2-methylbenzyl)-4,1’-bipiperidine is unique due to its dual piperidine rings, which provide a distinct three-dimensional structure. This uniqueness allows it to interact with biological targets in ways that similar compounds cannot, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C20H32N2 |
|---|---|
分子量 |
300.5 g/mol |
IUPAC 名称 |
3,5-dimethyl-1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidine |
InChI |
InChI=1S/C20H32N2/c1-16-12-17(2)14-22(13-16)20-8-10-21(11-9-20)15-19-7-5-4-6-18(19)3/h4-7,16-17,20H,8-15H2,1-3H3 |
InChI 键 |
DJMARARVQRPHAU-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3C)C |
规范 SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)





![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)




![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)
